The UL84 protein of human cytomegalovirus is a pivotal early protein involved in the virus's lytic cycle, particularly in the initiation of viral DNA replication. This protein plays a crucial role in the interaction with various viral and cellular proteins, facilitating the replication process and regulating gene expression during infection. The UL84 protein is characterized by its ability to shuttle between the nucleus and cytoplasm, bind RNA, and suppress the transcriptional functions of other viral proteins such as immediate-early 2.
Human cytomegalovirus is a member of the Herpesviridae family and is classified as a beta-herpesvirus. The UL84 gene is located within the unique long region of the viral genome. This protein is categorized as an early protein due to its expression shortly after viral infection, preceding the synthesis of late proteins involved in virion assembly.
The synthesis of UL84 typically occurs during the early phase of human cytomegalovirus infection. The gene encoding UL84 is transcribed from the viral genome, leading to the production of mRNA that is then translated into the UL84 protein.
Research indicates that UL84 interacts with several other viral proteins, including UL44, which is essential for DNA polymerase processivity, and immediate-early 2, which is involved in transactivation processes. The synthesis can be analyzed using techniques such as quantitative PCR and Western blotting to measure mRNA levels and protein expression, respectively .
UL84 participates in several biochemical reactions essential for viral replication. It acts as a transdominant inhibitor of immediate-early-mediated transactivation, thereby regulating gene expression during infection.
The role of UL84 in facilitating the formation of RNA/DNA hybrids at the origin of replication (oriLyt) is critical for initiating DNA synthesis. This interaction involves structural changes in RNA stem-loop configurations that are necessary for effective replication .
The mechanism through which UL84 operates involves its binding to RNA and interaction with other viral proteins to form a pre-replication complex at oriLyt. This complex is essential for recruiting additional factors necessary for DNA replication.
Experimental data suggest that mutations in UL84 can significantly impair viral DNA synthesis, highlighting its importance in the lytic cycle . Moreover, studies have shown that UL84's interactions with cellular factors also influence its activity during infection .
UL84 is a phosphoprotein, indicating that phosphorylation plays a role in its function and regulation. Its molecular weight and specific amino acid composition are critical for its interactions with other proteins.
The chemical properties of UL84 include its ability to bind nucleotides and RNA molecules, which are fundamental for its role in DNA replication. Its UTPase activity suggests it may hydrolyze nucleoside triphosphates during the replication process .
Research on UL84 has significant implications for understanding human cytomegalovirus biology and pathogenesis. Investigating this protein can lead to insights into potential therapeutic targets for antiviral strategies. Additionally, studying its interactions with host cell proteins can provide information on how human cytomegalovirus evades immune responses and establishes latency.
The UL84 gene is situated within the unique long (UL) segment of the human cytomegalovirus (HCMV) genome, specifically mapping to coordinates 0.534–0.545 map units. It resides adjacent to the genes encoding the immunomodulatory proteins pp65 (UL83) and pp71 (UL82), forming a functionally significant genomic cluster [1] [6]. Transcription of UL84 generates a 2.0-kb mRNA in the leftward direction, detectable as early as 2.5 hours post-infection (hpi), peaking between 72–96 hpi [1]. This early kinetics classifies UL84 as a "very early" gene, though its expression persists into late infection phases. The promoter region contains a putative TATA box (TATTTAA) positioned 24 bp upstream of the transcriptional start site, along with inverted repeats that potentially serve as binding sites for viral or cellular transcription factors [1] [6].
Table 1: Genomic and Transcriptional Features of UL84
Feature | Detail |
---|---|
Genomic Location | 0.534–0.545 map units (UL region) |
Adjacent Genes | pp65 (UL83), pp71 (UL82) |
mRNA Size | 2.0 kb |
Transcriptional Direction | Leftward |
Kinetics Class | Very early (detected at 2.5 hpi) |
Expression Peak | 72–96 hpi |
Key Promoter Elements | TATA box (TATTTAA), inverted repeats |
The UL84 open reading frame (ORF) encodes a 586-amino-acid polypeptide with a predicted molecular mass of 65 kDa. However, observed molecular weights in infected cells range from 65–95 kDa, suggesting extensive post-translational modifications [1] [7]. Two distinct leucine-rich repeat domains are critical for its function:
UL84 contains a nonconventional NLS spanning 282 amino acids (aa ~200–482). Unlike classical monopartite/bipartite NLSs, this domain lacks a simple lysine-rich motif but binds multiple importin-α isoforms (e.g., KPNA2, KPNA4) with high affinity. Nuclear import requires the importin-α/β heterodimer and RanGTPase, confirming utilization of the classical nuclear import pathway [7]. Mutagenesis studies show that deletion of this 282-aa domain results in cytoplasmic retention, underscoring its necessity for nuclear trafficking [7].
Two functional leucine-rich NESs have been identified:
LxxLxLxxL
LxLxxLxL
[3]Both signals mediate CRM1-dependent nuclear export, as demonstrated by: Table 2: Nuclear Trafficking Signals in UL84
Signal Type | Location (aa) | Sequence/Feature | Mechanism |
---|---|---|---|
NLS | 200–482 | 282-aa domain; binds importin-α | Importin-α/β; RanGTP-dependent |
NES1 | 228–237 | LQSDLRLSEL | CRM1-dependent |
NES2 | 359–366 | LEELRASL | CRM1-dependent |
UL84 undergoes phosphorylation at serine residues, contributing to its observed electrophoretic mobility shifts (65–95 kDa) [1] [5]. While specific kinase(s) remain unidentified, phosphorylation may regulate interactions with partners like the immediate-early protein IE2 (UL122) [9].
UL84 exhibits homology to DExD/H box helicases, a family of RNA helicases/translocases involved in RNA remodeling. Key enzymatic properties include:
Table 3: Biochemical Properties of UL84 UTPase Activity
Parameter | Optimal Condition | Substrate Preference |
---|---|---|
pH | 7.5 | UTP > ATP/GTP/CTP |
Temperature | 45°C | |
Divalent Cation | Mg²⁺ | |
Salt Sensitivity | Inhibited by >150 mM NaCl | |
Nucleic Acid Stimulation | Yes (DNA/RNA) |
UL84 is essential for lytic DNA replication in most HCMV strains (e.g., AD169, Towne), where it enables:
Notably, certain HCMV strains (e.g., TB40, TR) replicate independently of UL84. This trait maps to a single amino acid substitution (H388D) in IE2 (UL122), which introduces an additional acidic residue into its transactivation domain [9]. This suggests UL84's primary role involves modulating IE2-mediated transcriptional activation at oriLyt, rather than acting solely as a helicase/initiator protein. Thus, UL84 emerges as a multifunctional coordinator linking transcriptional regulation and DNA replication initiation.
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